molecular formula C25H20ClNO4 B11380938 6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11380938
M. Wt: 433.9 g/mol
InChI Key: OILFIMDHWRODSN-UHFFFAOYSA-N
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Description

6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its chromeno[8,7-e][1,3]oxazin-2-one core, which is substituted with a chloro group, a methoxybenzyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization and chlorination steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters and the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

  • 6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 6-chloro-9-(4-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Comparison: Compared to similar compounds, 6-chloro-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group may enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.

This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

6-chloro-9-[(4-methoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20ClNO4/c1-29-18-9-7-16(8-10-18)13-27-14-21-24-20(11-22(26)25(21)30-15-27)19(12-23(28)31-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3

InChI Key

OILFIMDHWRODSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

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